3-Chloro-5-(trifluoromethyl)pyridazine

Description

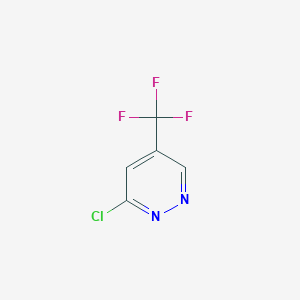

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFXHRCGAYIERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731430 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845617-99-4 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845617-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine (CAS No. 845617-99-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

3-Chloro-5-(trifluoromethyl)pyridazine, registered under CAS number 845617-99-4, is a halogenated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1] Its structure marries the bioisosteric properties of a trifluoromethyl group with the versatile reactivity of a chlorinated pyridazine ring. The trifluoromethyl moiety is a well-established functional group in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a multitude of biologically active compounds, including anticancer agents.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable research chemical, with a focus on its role in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 845617-99-4 | [1] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [1] |

| Predicted XlogP | 1.7 | [5] |

Spectroscopic Characterization

Predicted Mass Spectrometry Data: [5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.99314 |

| [M+Na]⁺ | 204.97508 |

| [M-H]⁻ | 180.97858 |

| [M+NH₄]⁺ | 200.01968 |

| [M+K]⁺ | 220.94902 |

Synthesis Strategies: Accessing the Core Scaffold

The synthesis of 3,5-disubstituted pyridazines can be approached through various synthetic routes. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, general methodologies for analogous structures provide a foundational understanding for its preparation.

A common strategy for the synthesis of substituted pyridazines involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a plausible retrospective analysis suggests a precursor such as a 1,4-dicarbonyl compound bearing a trifluoromethyl group.

Another general approach to substituted pyridines and pyridazines involves vapor-phase chlorination of a suitable precursor. For instance, the synthesis of 3-chloro-5-trifluoromethylpyridines can be achieved by reacting a 5-trifluoromethylpyridine derivative with chlorine in the vapor phase in the presence of a catalyst.[6] This method, while effective for the pyridine series, could potentially be adapted for the pyridazine ring system.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the chloro and trifluoromethyl substituents on the pyridazine ring. The electron-withdrawing nature of both groups renders the pyridazine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 3-position is a good leaving group, allowing for the introduction of a variety of nucleophiles.

A documented example of this reactivity is the synthesis of 5-(trifluoromethyl)pyridazin-3-amine from this compound. This reaction demonstrates the utility of the title compound as a building block for further functionalization.

Experimental Protocol: Synthesis of 5-(trifluoromethyl)pyridazin-3-amine

This protocol exemplifies a typical nucleophilic aromatic substitution reaction on the this compound core.

Reaction Scheme:

A representative nucleophilic substitution reaction.

Procedure:

-

Dissolve this compound (236 mg, 1.2 mmol) and ammonium hydroxide (0.05 mL, 1.2 mmol) in tetrahydrofuran (THF, 2 mL).

-

Place the solution in a microwave reactor and heat at 100°C for 1 hour.

-

Add additional ammonium hydroxide (0.05 mL, 1.2 mmol) and continue heating in the microwave reactor at 100°C for another hour.

-

Add a final portion of ammonium hydroxide (0.05 mL, 1.2 mmol) and heat the reaction mixture in the microwave reactor at 100°C for an additional 8 hours.

-

Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-(trifluoromethyl)pyridazin-3-amine.

This protocol highlights the robust nature of the pyridazine ring and the lability of the chloro substituent towards nucleophilic displacement, providing a gateway to a diverse range of 3-substituted-5-(trifluoromethyl)pyridazine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyrid(az)ine scaffold is a privileged motif in modern drug discovery, with numerous compounds containing this substructure progressing through clinical trials.[7] The incorporation of a trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[2]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not widely published, general principles for related structures can be extrapolated. The introduction of a trifluoromethyl group into a drug candidate is a common strategy to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased half-life of the drug.[2]

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]

-

Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

-

Serve as a Bioisostere: The trifluoromethyl group can mimic other chemical groups, allowing for the fine-tuning of a molecule's properties.

The pyridazine core itself is a key pharmacophore in many anticancer agents, targeting various biological processes involved in cancer progression.[4] The ability to functionalize the 3-position of this compound via nucleophilic substitution allows for the systematic exploration of the chemical space around this core, a crucial aspect of lead optimization in drug discovery.

Conceptual workflow for SAR studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in medicinal and agricultural chemistry. Its unique combination of a reactive chloro group and a metabolically robust trifluoromethyl group on a biologically relevant pyridazine scaffold makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the synthesis and reactivity of this compound, along with detailed investigations into the biological activities of its derivatives, is warranted and holds significant promise for the discovery of new therapeutic agents and crop protection solutions.

References

- Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455–459. Available from: https://pubmed.ncbi.nlm.nih.gov/7675887/

- Process for producing 3-chloro-5-trifluoromethylpyridines. (1987). Google Patents. Available from: https://patents.google.

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS 80194-18-9. SincereChemical. Available from: https://www.sincerechemical.com/product/3-chloro-5-trifluoromethylpyridine-2-carboxylic-acid-cas-80194-18-9/

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Available from: https://www.mdpi.com/1420-3049/27/20/7017

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Available from: https://www.thieme.de/en/thieme-chemistry/regioselective-synthesis-of-3-5-disubstituted-pyrazoles-107061.htm

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7418296/

- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/607248

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Available from: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm

- Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. (n.d.). OUCI. Available from: https://onlinelibrary.wiley.com/doi/10.1002/ajoc.202000325

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available from: https://www.mdpi.com/1420-3049/27/19/6274

- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Available from: https://researchoutreach.

- Full article: Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. (n.d.). Taylor & Francis. Available from: https://www.tandfonline.com/doi/full/10.1080/10426500500204961

- This compound (C5H2ClF3N2). (n.d.). PubChemLite. Available from: https://pubchemlite.deep-thought.io/compound/CID-59277297

- A CONVENIENT SYNTHESIS OF 4,5-BIS(TRIFLUOR0METHYL)- trifluoroalkan-2-ones (2) prepared from l,l,l-trifluoroalkan-2,3-diones and. (n.d.). Available from: https://www.heterocycles.jp/library/pdf/23477

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2821908

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. (n.d.). Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/697300

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508110/

- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/21452351/

- 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/2736698

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Available from: https://www.mdpi.com/1420-3049/28/14/5495

- SAR studies of trifluoromethylphenylpiperazinylalkyl derivatives of.... (n.d.). ResearchGate. Available from: https://www.researchgate.net/publication/381986427_SAR_studies_of_trifluoromethylphenylpiperazinylalkyl_derivatives_of_8-thio-137-trimethylxanthine_as_potential_antidepressant_agents

- Preparation of \trifluoromethyl\pyridines. (n.d.). European Patent Office - EP 0110690 A1 - Googleapis.com. Available from: https://data.epo.org/publication-server/document?i=EP82111283A&pn=EP0110690A1&ki=A1

- Pyridine, 3-chloro-. (n.d.). the NIST WebBook - National Institute of Standards and Technology. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C626608&Type=IR-SPEC&Index=1

- Pyridazine(289-80-5) 1H NMR spectrum. (n.d.). ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/289-80-5_1HNMR.htm

- This compound. (n.d.). Bridge Organics. Available from: https://www.bridgeorganics.com/product/3-chloro-5-trifluoromethylpyridazine/

- 3-chloro-6-(trifluoromethyl)pyridazine (C5H2ClF3N2). (n.d.). PubChemLite. Available from: https://pubchemlite.deep-thought.io/compound/CID-28242526

- 89283-31-8|3-Chloro-5-methylpyridazine|BLD Pharm. (n.d.). Available from: https://www.bldpharm.com/products/89283-31-8.html

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11518399/

- Preparation of (trifluoromethyl)pyridines. (n.d.). Google Patents. Available from: https://patents.google.

- Discovery and SAR of pyrrolo[2,1-f][6]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2016). PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/27476421/

- 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane. (n.d.). Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/cds000865

- 3-Chloro-5-trifluoromethoxyaniline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Available from: https://spectrabase.com/spectrum/AgcZKCRsyPj

Sources

- 1. bridgeorganics.com [bridgeorganics.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 6. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine: Properties, Applications, and Handling

This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridazine, a key heterocyclic building block for professionals in chemical research, drug discovery, and agrochemical development. We will move beyond a simple data sheet to explore the causality behind its properties, its synthetic utility, and the best practices for its application in a laboratory setting.

Core Physicochemical Characteristics

This compound is a substituted pyridazine ring, a diazine with two adjacent nitrogen atoms. The strategic placement of a chloro group and a trifluoromethyl group imparts specific reactivity and properties that are highly valuable in medicinal and agricultural chemistry. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the electronic nature of the heterocyclic ring, enhancing metabolic stability and lipophilicity in derivative compounds.[1]

The fundamental physical and chemical properties are summarized below for rapid assessment.

| Property | Value | Source(s) |

| CAS Number | 845617-99-4 | [2][3] |

| Molecular Formula | C₅H₂ClF₃N₂ | [2][3][4] |

| Molecular Weight | 182.53 g/mol | [2][3] |

| Monoisotopic Mass | 181.98586 Da | [4][5] |

| Physical Appearance | Not explicitly stated; likely a solid or liquid. | |

| Predicted XlogP | 1.7 | [4][5] |

Analytical and Spectroscopic Profile

Accurate characterization of starting materials is a foundational principle of reproducible research. For this compound, mass spectrometry is a primary tool for identity confirmation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an exact mass that can confirm the elemental composition. The predicted collision cross-section (CCS) values offer an additional dimension of characterization, relating to the ion's size and shape in the gas phase.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 182.99314 | 126.9 |

| [M+Na]⁺ | 204.97508 | 138.3 |

| [M-H]⁻ | 180.97858 | 124.4 |

| [M+NH₄]⁺ | 200.01968 | 145.3 |

| [M]⁺ | 181.98531 | 124.5 |

Data sourced from PubChemLite predictions.[4][5]

While detailed, experimentally derived NMR and IR spectra are not publicly available in the search results, one can predict the key signals. ¹H NMR would show signals corresponding to the two protons on the pyridazine ring. ¹⁹F NMR would exhibit a singlet for the -CF₃ group. ¹³C NMR would display five distinct signals for the carbon atoms in the molecule.

Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a versatile synthetic intermediate. The pyridazine ring itself is an interesting scaffold in drug design, often used as a substitute for phenyl rings to modulate physicochemical properties.[6] The reactivity of this specific molecule is dictated by the interplay between the chloro and trifluoromethyl substituents.

The electron-withdrawing nature of both the pyridazine nitrogens and the trifluoromethyl group makes the chloro-substituted carbon atom susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), making it a cornerstone for building molecular diversity.

Caption: Synthetic utility of this compound.

This reactivity profile positions the compound as a critical starting material for synthesizing more complex molecules with potential biological activity, particularly in the development of kinase inhibitors and other targeted therapies.[1] The pyridazine heterocycle is a feature in several approved drugs, highlighting its acceptance as a privileged structure in medicinal chemistry.[6]

Safety, Handling, and Storage Protocol

Ensuring both the safety of the researcher and the integrity of the chemical is paramount. While a specific, verified Safety Data Sheet (SDS) for this exact compound is not available from the initial search, we can infer the necessary precautions based on analogous chemical structures, such as other chloro-trifluoromethyl substituted heterocycles.[7][8][9]

Core Safety Principles:

-

Exposure Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8] This mitigates the risk of inhaling potentially harmful vapors or dust.

-

Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7][8] The causality is simple: prevent all direct contact with skin and eyes.

-

Spill Management: In case of a spill, contain the material with an inert absorbent (like vermiculite or sand), and collect it into a suitable, labeled container for chemical waste disposal.[7] Avoid generating dust or vapors during cleanup.

Storage and Stability:

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents.[10]

-

Rationale: Proper storage prevents degradation from moisture or reaction with atmospheric components, ensuring the compound's purity for experimental use. Keeping it away from heat and ignition sources is a standard precaution for all organic chemicals.

Caption: Standard workflow for handling chemical reagents.

Conclusion

This compound is more than just a chemical with a defined structure; it is an enabling tool for innovation in the life sciences. Its physical properties, particularly its molecular weight and predicted lipophilicity, combined with a synthetically versatile reactive site, make it a valuable building block. By understanding its characteristics and adhering to rigorous safety protocols, researchers can effectively leverage this compound to construct novel molecules for critical applications in pharmaceutical and agrochemical discovery.

References

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968. [Link]

-

PubChemLite. This compound (C5H2ClF3N2). [Link]

-

Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

PubChemLite. 3-chloro-5-methyl-4-(trifluoromethyl)pyridazine. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. [Link]

-

PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

PubChemLite. 3-chloro-6-(trifluoromethyl)pyridazine (C5H2ClF3N2). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Chloro-6-(trifluoromethyl)pyridazine: Properties and Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. parchem.com [parchem.com]

- 3. bridgeorganics.com [bridgeorganics.com]

- 4. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 3-chloro-6-(trifluoromethyl)pyridazine (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Pyridazine Core

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine for Advanced Research

Abstract: This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. We will delve into its fundamental chemical properties, validated synthetic routes, characteristic reactivity—with a focus on nucleophilic aromatic substitution—and its strategic application in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

This compound is a substituted diazine featuring a pyridazine ring functionalized with a reactive chlorine atom and a metabolically robust trifluoromethyl group. This unique combination of features makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures with potent biological activities.

The pyridazine heterocycle itself is a common motif in pharmacologically active compounds, prized for its ability to act as a bioisostere of phenyl rings and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] The chlorine atom at the 3-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups.[4][5][6][7]

The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, often referred to as a "super-substituent."[8][9][10][11] Its incorporation into a molecule can profoundly and beneficially alter key properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[8]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[8][12]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, it can influence the pKa of nearby functionalities and modulate the electronic character of the aromatic ring, impacting target binding affinity.[8][13]

Consequently, this compound emerges not merely as a chemical intermediate, but as a strategic tool for embedding desirable pharmacokinetic and pharmacodynamic properties into novel drug candidates.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClF₃N₂ | [14][15] |

| Molecular Weight | 182.53 g/mol | [15] |

| CAS Number | 845617-99-4 | [15] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| SMILES | C1=C(C=NN=C1Cl)C(F)(F)F | [14] |

| InChI | InChI=1S/C5H2ClF3N2/c6-4-1-3(2-10-11-4)5(7,8,9)/h1-2H | [14] |

| InChIKey | GEFXHRCGAYIERB-UHFFFAOYSA-N | [14] |

| Predicted XlogP | 1.7 | [14] |

| PubChem CID | 59277297 | [14] |

Synthesis and Production

Proposed Synthetic Workflow

A plausible route starts from a trifluoromethyl-substituted diketone, which is cyclized to form the pyridazinone core. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the target compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from a Pyridazinone Intermediate

This protocol is a representative example based on standard procedures for the chlorination of pyridazinones.[1][2]

Objective: To synthesize this compound from 5-(Trifluoromethyl)pyridazin-3(2H)-one.

Materials:

-

5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

-

Toluene or other high-boiling inert solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or dichloromethane for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (3.0 eq).

-

Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity: The SNAr Gateway

The synthetic utility of this compound lies in the reactivity of its C3-chloro substituent. The pyridazine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the C5-trifluoromethyl group. This electronic arrangement makes the C3 position highly electrophilic and susceptible to attack by nucleophiles, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7]

The SNAr Mechanism

The reaction proceeds through a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, resulting in the substituted product.

Caption: General mechanism for SNAr on the pyridazine core.

Experimental Protocol: Representative SNAr with an Amine

This protocol details a typical procedure for coupling an amine, a common transformation in drug discovery programs.

Objective: To synthesize a 3-amino-substituted-5-(trifluoromethyl)pyridazine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1-1.5 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

A polar aprotic solvent, e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane.

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in DMF in a sealed reaction vessel.

-

Base Addition: Add DIPEA (2.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to 80-120 °C. The reaction is often complete within 2-12 hours. Microwave irradiation can also be used to accelerate the reaction.

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic extracts with water and then brine to remove residual DMF and base.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude material via flash column chromatography to yield the final product.

Applications in Drug Discovery

The this compound moiety is a privileged scaffold found in numerous biologically active molecules, from pharmaceuticals to agrochemicals.[13] Its utility stems from its ability to serve as a versatile pharmacophore that can be readily elaborated.

Role as a Core Scaffold

In drug design, this molecule acts as a rigid core to which various pharmacophoric elements can be attached. The SNAr reaction at the C3 position allows for the systematic exploration of chemical space by introducing different side chains that can interact with specific pockets of a biological target, such as an enzyme active site or a receptor binding domain.

Caption: Role of the pyridazine core in drug-target interactions.

The trifluoromethyl group often orients into a hydrophobic pocket of the target protein, while the pyridazine nitrogens can act as hydrogen bond acceptors, further anchoring the molecule in the active site. This multi-point interaction capability is a hallmark of effective therapeutic agents.

References

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). MDPI. [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2015-09-02). Molecules. [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024-07-18). MDPI. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2. PubChem. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N. PubChem. [Link]

-

Nucleophilic aromatic substitutions. (2019-01-19). YouTube. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024-07-18). PubMed. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2. PubChem. [Link]

-

This compound (C5H2ClF3N2). PubChemLite. [Link]

- Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002-05-01). Environmental Science & Technology. [Link]

-

Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021-02-01). Morressier. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017-06-22). Journal of Pesticide Science. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024-07-01). ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022-02-15). Hovione. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021-02-01). Bioorganic Chemistry. [Link]

- 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

3-chloro-6-(trifluoromethyl)pyridazine (C5H2ClF3N2). PubChemLite. [Link]

-

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023-01-28). MDPI. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 15. bridgeorganics.com [bridgeorganics.com]

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridazine, a key heterocyclic building block in medicinal chemistry and agrochemical research. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its applications, particularly in the context of contemporary drug discovery. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of this versatile compound.

Core Molecular Attributes

This compound, identified by the CAS number 845617-99-4, is a halogenated pyridazine derivative.[1][2] The presence of both a chloro and a trifluoromethyl group on the pyridazine ring imparts unique electronic properties that are highly sought after in the design of bioactive molecules.

Physicochemical Properties

| Property | Value (for 3-Chloro-5-(trifluoromethyl)pyridine) | Reference |

| Molecular Formula | C5H2ClF3N2 | [1] |

| Molecular Weight | 182.53 g/mol | [1] |

| Boiling Point | 144 °C | [3] |

| Melting Point | Not available | |

| Density | ~1.4 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water, soluble in common organic solvents | Inferred |

Note: The boiling point and density are for the analogous pyridine compound and should be considered as an estimation for the pyridazine derivative.

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a dedicated public spectral database for this specific compound is not available, researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry that correspond to the substituted pyridazine ring structure. For instance, in ¹⁹F NMR, a singlet corresponding to the CF₃ group would be expected. Mass spectrometry should show a characteristic isotopic pattern for the chlorine atom.

Synthesis Strategies: A General Approach

A definitive, step-by-step published synthesis for this compound is not readily found in the literature. However, based on established methodologies for the synthesis of related trifluoromethyl- and chloro-substituted pyridazines and pyridines, a plausible synthetic route can be proposed. The following is a generalized protocol based on the well-documented synthesis of analogous compounds.

General Experimental Protocol for the Synthesis of Halogenated Trifluoromethyl Pyridazines

This protocol is a representative example for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Trifluoromethylation of a Pyridazine Precursor

One common strategy involves the introduction of the trifluoromethyl group onto a pre-existing pyridazine ring. This can be achieved through various methods, including the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃) or by converting a carboxylic acid or related functional group to a trifluoromethyl group.

Step 2: Chlorination of the Trifluoromethyl-pyridazine Intermediate

The subsequent step is the regioselective chlorination of the trifluoromethyl-pyridazine intermediate. Vapor-phase chlorination in the presence of a catalyst is a common industrial method for producing chloro-substituted trifluoromethylpyridines and can be adapted for pyridazines.[4]

Illustrative Experimental Protocol (for a related 3-chloro-5-trifluoromethylpyridine):

Disclaimer: This is a generalized procedure for a related class of compounds and must be adapted and optimized by a qualified chemist.

-

Reaction Setup: A suitable starting material, such as a 5-(trifluoromethyl)pyridazine derivative, is dissolved in a high-boiling point solvent in a reaction vessel equipped with a reflux condenser, a gas inlet, and a stirrer.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction temperature is typically elevated, and a catalyst such as iron(III) chloride or activated carbon may be used to facilitate the reaction and improve selectivity.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess chlorine is purged with an inert gas (e.g., nitrogen). The mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining chlorine, followed by a wash with a base (e.g., sodium bicarbonate) to neutralize any acid.

-

Purification: The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the desired this compound.

Caption: The central role of this compound in chemical synthesis and its applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds such as 3-Chloro-5-(trifluoromethyl)pyridine provides guidance on potential hazards.

Hazard Statements for 3-Chloro-5-(trifluoromethyl)pyridine:

-

H301: Toxic if swallowed. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Precautionary Statements (General Recommendations):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the specific MSDS provided by the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a reactive chlorine atom, a metabolically stable trifluoromethyl group, and a pharmacophorically important pyridazine core makes it an attractive starting material for drug discovery and agrochemical research programs. While detailed public information on its synthesis and physical properties is limited, this guide provides a solid foundation based on data from closely related compounds and established chemical principles. As the demand for novel heterocyclic compounds continues to grow, the importance of intermediates like this compound is set to increase.

References

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

-

CoreSyn. 845617-99-4,this compound. [Link]

- Google Patents. Process for producing 3-chloro-5-trifluoromethylpyridines.

- Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Google Patents. 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]

Sources

- 1. CAS 845617-99-4 | this compound - Synblock [synblock.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 3-Chloro-5-(trifluoromethyl)pyridazine: A Technical Guide for Researchers

For Immediate Release

Introduction to 3-Chloro-5-(trifluoromethyl)pyridazine

This compound is a halogenated heterocyclic compound with a molecular formula of C₅H₂ClF₃N₂ and a molecular weight of 182.53 g/mol .[1] Its structure, featuring a pyridazine ring substituted with a chloro and a trifluoromethyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, often enhancing metabolic stability and membrane permeability.[3][4] Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 845617-99-4 | [1][2] |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][5] |

| Molecular Weight | 182.53 g/mol | [1] |

| Appearance | Not specified (likely solid) | |

| Predicted XlogP | 1.7 | [5] |

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like."[6] The polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Role of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, potentially contributing to solubility in polar protic solvents like water and alcohols.

-

Influence of the Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that increases the lipophilicity of a molecule.[3][4] This suggests that this compound will likely exhibit favorable solubility in a range of organic solvents.

-

Impact of the Chloro Group: The chloro group also contributes to the lipophilicity of the molecule.

Based on these structural features, it is anticipated that this compound will have limited solubility in water and higher solubility in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (acetone, acetonitrile, DMSO, DMF).

Experimental Determination of Solubility

To obtain precise solubility data, standardized experimental protocols are essential. The following methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[7][8][9][10]

Materials and Equipment

-

This compound (analytical grade)

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol (Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L.[10]

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[10]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. It is advisable to determine solubility at different temperatures relevant to potential applications.

-

pH (for aqueous solutions): The pyridazine moiety may exhibit basic properties. Therefore, the pH of the aqueous medium could influence its solubility. Determining the pKa of the compound would provide insight into its ionization behavior.

-

Purity of the Compound: Impurities can significantly alter the measured solubility.[9] It is crucial to use a well-characterized, high-purity sample for accurate measurements.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for structurally similar compounds such as 3-chloro-5-(trifluoromethyl)pyridine and other chlorinated pyridazines provide guidance on safe handling.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key relationships influencing the solubility of this compound.

Conclusion

This guide provides a foundational understanding and a practical approach for determining the solubility of this compound. By following the outlined experimental protocols and considering the influential factors, researchers can generate the critical data needed to advance their work with this promising chemical entity.

References

-

Test No. 105: Water Solubility - OECD. Available from: [Link]

-

Pharmaffiliates. This compound. [Accessed January 8, 2026]. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Accessed January 8, 2026]. Available from: [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Accessed January 8, 2026]. Available from: [Link]

-

Experiment 1 Determination of Solubility Class. [Accessed January 8, 2026]. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. [Accessed January 8, 2026]. Available from: [Link]

-

OECD Test Guideline 105: Water Solubility. [Accessed January 8, 2026]. Available from: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine. [Accessed January 8, 2026]. Available from: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Accessed January 8, 2026]. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Accessed January 8, 2026]. Available from: [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Accessed January 8, 2026]. Available from: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Accessed January 8, 2026]. Available from: [Link]

-

Solubility of Organic Compounds. [Accessed January 8, 2026]. Available from: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. [Accessed January 8, 2026]. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Accessed January 8, 2026]. Available from: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Accessed January 8, 2026]. Available from: [Link]

-

PubChemLite. This compound (C5H2ClF3N2). [Accessed January 8, 2026]. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

3-Chloro-5-(trifluoromethyl)pyridazine spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-5-(trifluoromethyl)pyridazine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize the heterocyclic compound this compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond mere data presentation, focusing on the causal relationships between the molecule's structure and its spectral output. It includes detailed experimental protocols, data interpretation grounded in first principles, and integrated analysis to provide a holistic understanding of the compound's structural verification process.

Introduction and Significance

Pyridazine and its derivatives are a class of heterocyclic compounds that command significant interest in medicinal and agricultural chemistry.[1][2] The unique physicochemical properties of the pyridazine ring, including its high dipole moment and robust hydrogen-bonding capabilities, make it a valuable scaffold in drug design.[3] The introduction of specific substituents, such as a halogen and a trifluoromethyl group, can profoundly modulate a molecule's biological activity, lipophilicity, and metabolic stability.

This compound (C₅H₂ClF₃N₂) is an important synthetic intermediate.[4] Its trifluoromethyl group is a common feature in modern pharmaceuticals and agrochemicals, often enhancing binding affinity and improving pharmacokinetic profiles. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide establishes the benchmark spectral data and interpretation framework for ensuring the identity and purity of this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that directly influence its spectral properties. Understanding these features is crucial for accurate data interpretation.

Caption: Molecular structure of this compound with atom numbering.

-

Pyridazine Ring: An electron-deficient aromatic system due to the two adjacent nitrogen atoms. This deshields the ring protons and carbons in NMR spectroscopy.

-

Chloro Group (C3): An electronegative, electron-withdrawing substituent that further deshields adjacent nuclei. Its isotopic signature (³⁵Cl and ³⁷Cl) is critical for mass spectrometry.

-

Trifluoromethyl Group (C5): A strongly electron-withdrawing group that significantly impacts the electronic environment of the ring. The fluorine atoms provide a unique and sensitive handle for ¹⁹F NMR and introduce characteristic C-F stretching bands in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H4 and H6.

-

H6: This proton is adjacent to a ring nitrogen (N1) and is expected to be the most downfield signal due to the strong deshielding effect.

-

H4: This proton is situated between the chloro- and trifluoromethyl-substituted carbons. It will also be significantly downfield but likely upfield relative to H6.

-

Coupling: The two protons (H4 and H6) are four bonds apart (⁴J). They are expected to appear as sharp, distinct signals, possibly narrow doublets, with a small long-range coupling constant (typically < 1 Hz). For many similar pyridazine systems, such small couplings may not be fully resolved, and the signals may appear as sharp singlets.[5]

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each carbon atom in the molecule.

-

C3 and C5: These carbons, directly bonded to the electronegative Cl and the CF₃ group, respectively, will have their chemical shifts significantly influenced. The C3 signal will be downfield due to the chlorine atom. The C5 signal will also be downfield and is expected to appear as a quartet due to coupling with the three fluorine atoms (²JCF).

-

C(F₃): The carbon of the trifluoromethyl group itself will exhibit a prominent quartet due to the large one-bond C-F coupling (¹JCF) and will be found in the 120-130 ppm range.

-

C4 and C6: These carbons are bonded to hydrogen. Their chemical shifts will be influenced by the overall electron-deficient nature of the ring. C6, being adjacent to a nitrogen, is expected to be further downfield than C4.

Predicted ¹⁹F NMR Analysis

¹⁹F NMR provides a simple and unambiguous confirmation of the trifluoromethyl group.

-

A single, strong signal is expected. Since there are no other fluorine atoms in the molecule, this signal will appear as a singlet.

-

The chemical shift is anticipated to be in the range of -60 to -65 ppm relative to CFCl₃, which is a characteristic region for an aromatic-CF₃ group.[6][7]

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~9.3 - 9.5 | s (or d) | - | H6 |

| ~8.5 - 8.7 | s (or d) | - | H4 | |

| ¹³C | ~155 - 160 | s | - | C6 |

| ~150 - 155 | s | - | C3 | |

| ~135 - 140 | q | ²JCF ≈ 35-40 Hz | C5 | |

| ~125 - 130 | s | - | C4 | |

| ~120 - 125 | q | ¹JCF ≈ 270-280 Hz | -CF₃ | |

| ¹⁹F | ~ -60 to -65 | s | - | -CF₃ |

Standard Operating Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using proton decoupling with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire data with a spectral width of ~100 ppm centered around -60 ppm. Typically, 16-64 scans are sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bond vibrations present in the molecule.

Predicted IR Spectral Analysis

The IR spectrum will be characterized by several key absorption bands:

-

Aromatic C-H Stretch: A weak to medium band expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridazine ring vibrations.

-

C-F Stretches: The trifluoromethyl group will produce very strong, characteristic absorption bands typically found in the 1100-1350 cm⁻¹ range. These are often the most intense peaks in the spectrum.[8]

-

C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 700-850 cm⁻¹, corresponding to the C-Cl bond vibration.

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch |

| 1400 - 1600 | Medium-Strong | Aromatic Ring (C=C, C=N) Stretches |

| 1100 - 1350 | Very Strong | C-F Stretches (asymmetric & symmetric) |

| 700 - 850 | Medium-Strong | C-Cl Stretch |

Standard Operating Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform the automatic background subtraction and ATR correction (if available).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through fragmentation analysis.

Predicted Mass Spectrum Analysis

-

Molecular Ion (M⁺): The compound has a monoisotopic mass of 181.9859 Da.[9] The most critical feature of the molecular ion peak will be its isotopic pattern. Due to the presence of one chlorine atom, two peaks will be observed:

-

M⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl.

-

The relative intensity of these peaks will be approximately 3:1, a definitive signature for a monochlorinated compound.

-

-

Fragmentation Pathways: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation. Plausible fragmentation pathways include the loss of neutral species.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Summary of Predicted MS Data

| m/z (Mass/Charge Ratio) | Relative Intensity | Assignment |

| 182 / 184 | High (3:1 ratio) | [M]⁺˙ Molecular Ion |

| 147 | Medium | [M - Cl]⁺ |

| 113 / 115 | Medium (3:1 ratio) | [M - CF₃]⁺˙ |

Standard Operating Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is likely to preserve the molecular ion.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Data Analysis: Identify the molecular ion cluster at m/z 182/184 and confirm the ~3:1 isotopic ratio.

Integrated Analytical Workflow

No single technique provides complete structural proof. The strength of characterization lies in integrating the data from NMR, IR, and MS, where each technique corroborates the findings of the others.

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. researchgate.net [researchgate.net]

- 6. colorado.edu [colorado.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

Section 1: Compound Identification and Hazard Assessment Rationale

An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-5-(trifluoromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound utilized as a building block in medicinal chemistry and agrochemical research.[1][2] Its specific combination of a reactive chloro-substituent and an electron-withdrawing trifluoromethyl group dictates its utility in synthesis, but also informs its potential toxicological and safety profile.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 845617-99-4[1] |

| Molecular Formula | C₅H₂ClF₃N₂[2] |

| Molecular Weight | 182.53 g/mol [1] |

| Structure | (A 2D structure image would be placed here in a formal document) |

The causality behind this analog-based approach is rooted in structure-activity relationships, a cornerstone of toxicology. The hazards of a novel compound can be reasonably predicted by examining the known hazards of molecules sharing its core structural motifs. For this guide, data from various chlorinated and trifluoromethylated pyridines and pyridazines have been aggregated to construct a reliable, albeit inferred, safety profile.

Section 2: Inferred Hazard Identification and GHS Classification

Based on analysis of related compounds, this compound is anticipated to be a hazardous substance requiring careful handling. The primary hazards are associated with acute toxicity, irritation to the skin and eyes, and potential respiratory effects.[3][4][5]

Table 2: Inferred GHS Hazard Classification Summary

| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis from Analogs |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | [4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5][8] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation | [3][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |

| Hazardous to the Aquatic Environment, Long-term | Category 2 / 3 | H411/H412: Toxic or Harmful to aquatic life with long lasting effects |[6][7][9] |

Pictograms: (Danger/Warning)

Signal Word: Danger or Warning [5][7]

Potential Health Effects:

-

Eye Contact: Expected to cause serious eye irritation or damage. Direct contact can lead to significant injury.[3][7]

-

Skin Contact: Causes skin irritation.[3][4] Prolonged contact may lead to more severe effects. Some analogs suggest a potential for skin sensitization.[7][9]

-

Inhalation: May cause respiratory tract irritation.[3][4] Vapors or dusts generated at elevated temperatures could be harmful if inhaled.[7]

-

Ingestion: Toxic or harmful if swallowed.[4][5] Ingestion may cause irritation to mucous membranes.[10]

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

The logical foundation for safe handling protocols is the principle of "as low as reasonably practicable" (ALARP) exposure. Given the inferred hazards, engineering controls, administrative controls, and PPE are all critical.

Handling Protocols

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

-

Personal Hygiene: Avoid all personal contact.[3] Do not eat, drink, or smoke in the laboratory area.[4] Wash hands and any exposed skin thoroughly after handling.[4][11] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[3][12]

-

Procedural Controls: Avoid generating dust or aerosols.[13] Keep containers tightly closed when not in use.[4][14] Avoid contact with incompatible materials.[3]

Storage

-

Conditions: Store locked up in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][7][12][14]

-

Containers: Keep in the original, tightly sealed container.[7][14] Containers should be clearly labeled and regularly inspected for leaks.[14]

-

Incompatibilities: Store away from strong oxidizing agents.[7][10][11]

Personal Protective Equipment (PPE)

The selection of PPE is a self-validating system; it must be chosen to counter the specific, identified hazards.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Standards |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent contact that may cause serious eye damage. Conforms to EU EN 166 or US NIOSH standards.[3][15] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat. | To prevent skin irritation and absorption. Gloves must be inspected prior to use. Conforms to EU EN 374.[3][15] |

| Respiratory Protection | Use only in a fume hood. If engineering controls fail or for spill cleanup, a NIOSH/MSHA or EU EN 149 approved respirator with an organic vapor filter is necessary. | To prevent respiratory tract irritation from vapors or aerosols.[10] |

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to exposure is critical to minimizing harm.

-

Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, potentially from an ophthalmologist.[16]

-

Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if skin irritation occurs or persists.[4]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[4] Call a poison center or doctor if you feel unwell.[8]

-

Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[11] Immediately call a physician or poison control center.[12][16]

Section 5: Spill and Waste Disposal Management

Spill Response

A structured response prevents spill escalation and environmental contamination.

-

Evacuate & Isolate: Clear the area of all non-essential personnel and restrict access.[12] Move upwind from the spill.[3]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from entering drains or waterways using inert, absorbent material like sand, earth, or vermiculite.[3][11]

-

Clean-up: For minor spills, carefully absorb the material, place it into a suitable, labeled container for hazardous waste, and decontaminate the area.[3] For major spills, alert emergency services.[3]

-

PPE: All personnel involved in cleanup must wear the appropriate PPE as described in Section 3.3.

Waste Disposal